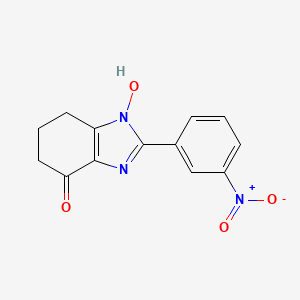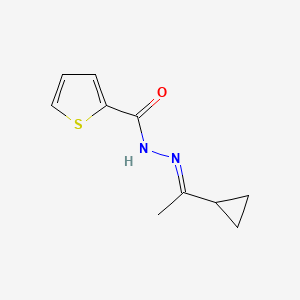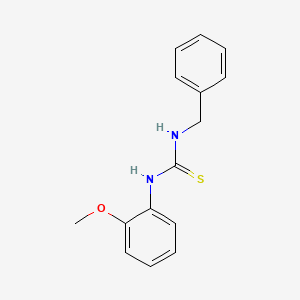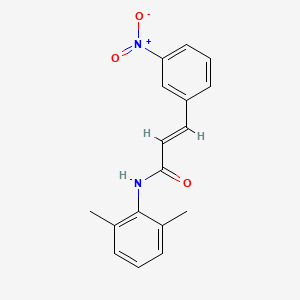
N-(4-ethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, commonly known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research. EPPC is a piperazine derivative that has been synthesized for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
The mechanism of action of EPPC is not fully understood. However, it is believed that EPPC exerts its biological effects by modulating the activity of ion channels and receptors in the body. EPPC has been shown to modulate the activity of the NMDA receptor by binding to a specific site on the receptor. This results in the inhibition of the receptor's function, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects
EPPC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EPPC exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells. In vivo studies have demonstrated that EPPC exhibits neuroprotective effects by reducing the extent of brain damage caused by ischemic injury. EPPC has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
EPPC has several advantages and limitations for lab experiments. One of the advantages of EPPC is its potent biological activity, which makes it an attractive tool for the modulation of various physiological processes. Another advantage of EPPC is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. However, EPPC also has several limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, EPPC can exhibit non-specific binding to proteins, which can lead to off-target effects.
将来の方向性
There are several future directions for the study of EPPC. One area of future research is the development of novel EPPC derivatives with improved solubility and bioavailability. Another area of future research is the investigation of the potential therapeutic applications of EPPC in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of novel methods for the modulation of ion channels and receptors using EPPC and its derivatives could lead to the development of novel drugs with improved efficacy and safety profiles.
合成法
EPPC can be synthesized using various methods. One of the most common methods involves the reaction of 4-ethylphenylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with piperazine-1-carbothioamide to obtain EPPC. The synthesis of EPPC is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
EPPC has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, EPPC has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. EPPC has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. In neuroscience, EPPC has been studied for its potential as a tool for the modulation of ion channels and receptors in the brain. EPPC has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory processes. In pharmacology, EPPC has been studied for its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(4-ethylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-2-16-8-10-17(11-9-16)20-19(25)21-12-14-22(15-13-21)26(23,24)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSIQLSRLFZTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-(phenylsulfonyl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}acetamide](/img/structure/B5764495.png)
![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)
![1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)




![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)
![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)
